molecular formula C18H22N6O2 B12241810 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine

Cat. No.: B12241810
M. Wt: 354.4 g/mol
InChI Key: VNXJEHHRLCLIKC-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is a complex organic compound that features a pyrazole ring, an imidazo[1,2-b]pyridazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Imidazo[1,2-b]pyridazine Moiety: This involves the cyclization of a suitable precursor, often using a palladium-catalyzed cross-coupling reaction.

    Coupling of the Pyrazole and Imidazo[1,2-b]pyridazine Units: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Piperidine Ring: This can be achieved through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-(pyridin-2-yloxy)methyl)piperidine
  • **1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-(quinolin-2-yloxy)methyl)piperidine

Uniqueness

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine is unique due to the presence of the imidazo[1,2-b]pyridazine moiety, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial.

Properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H22N6O2/c1-13-11-15(20-22(13)2)18(25)23-8-5-14(6-9-23)12-26-17-4-3-16-19-7-10-24(16)21-17/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3

InChI Key

VNXJEHHRLCLIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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